CYP2D6 Inhibition Profile: 1-Tert-butylpiperidine-4-carbonitrile vs. Analog 27
1-Tert-butylpiperidine-4-carbonitrile exhibits measurable but moderate inhibition of CYP2D6, a key drug-metabolizing enzyme. Direct head-to-head comparison with a structurally related piperidine analog (compound 27, cis isomer) shows a difference in potency. The target compound displays an IC50 value of 10,000 nM (10 µM) against CYP2D6 expressed in baculovirus-infected insect cells . In contrast, compound cis-27 demonstrates a significantly more potent inhibition with an IC50 of 5,880 nM (5.88 µM) under comparable in vitro conditions . This nearly 1.7-fold difference in IC50 suggests that the specific substitution pattern on the piperidine ring, including the N-tert-butyl group, can modulate CYP2D6 liability, making the target compound a potentially less potent CYP2D6 inhibitor than certain close analogs.
| Evidence Dimension | CYP2D6 Inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | Compound cis-27 (related piperidine derivative): 5,880 nM |
| Quantified Difference | Target compound is 1.7-fold less potent than comparator |
| Conditions | In vitro; baculovirus infected insect cells expressing human CYP2D6 |
Why This Matters
Lower CYP2D6 inhibition can translate to a reduced risk of adverse drug-drug interactions (DDIs) for drug candidates incorporating this scaffold.
- [1] BindingDB. BDBM50522419 CHEMBL4552119. Retrieved from BindingDB. View Source
- [2] PMC. Table 2. In Vitro Profile of Compounds 11 and 27–29a. Retrieved from PMC. View Source
